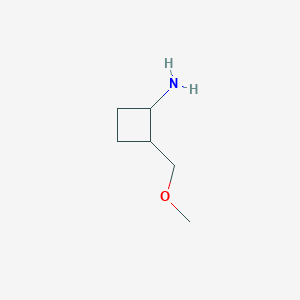

2-(Methoxymethyl)cyclobutan-1-amine

Description

BenchChem offers high-quality 2-(Methoxymethyl)cyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)cyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

2-(methoxymethyl)cyclobutan-1-amine |

InChI |

InChI=1S/C6H13NO/c1-8-4-5-2-3-6(5)7/h5-6H,2-4,7H2,1H3 |

InChI Key |

NSUHDXDXMDDKGW-UHFFFAOYSA-N |

Canonical SMILES |

COCC1CCC1N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxymethyl Cyclobutan 1 Amine

Reactivity Profile of the Primary Amine Group

The primary amine group is a potent nucleophile and a key site of reactivity in 2-(Methoxymethyl)cyclobutan-1-amine. Its reactions are fundamental to functionalizing the molecule and constructing larger, more complex chemical architectures.

Alkylation Reactions and Amine Functionalization

The nitrogen atom of the primary amine in 2-(Methoxymethyl)cyclobutan-1-amine possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with electrophiles such as alkyl halides. libretexts.org This reaction, a nucleophilic aliphatic substitution, is a common method for amine functionalization. wikipedia.org

The general mechanism involves the attack of the amine's lone pair on the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and displacing the halide ion. libretexts.org However, the direct alkylation of primary amines is often complicated by a tendency for over-alkylation. libretexts.orgmasterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine. libretexts.orgmasterorganicchemistry.com This process can continue, ultimately yielding a quaternary ammonium (B1175870) salt. libretexts.org

To achieve selective mono-alkylation, specific strategies are often required, such as using a large excess of the initial amine or employing alternative methods like reductive amination. masterorganicchemistry.com The steric hindrance provided by the cyclobutane (B1203170) ring and the methoxymethyl substituent may influence the rate and extent of these subsequent alkylation steps.

Table 1: General Scheme for Alkylation of 2-(Methoxymethyl)cyclobutan-1-amine

| Reactant | Reagent | Product Type(s) | General Conditions |

| 2-(Methoxymethyl)cyclobutan-1-amine | Alkyl Halide (R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Heating, often in the presence of a non-nucleophilic base to neutralize the formed HX. libretexts.orglibretexts.org |

This table represents a generalized outcome. Actual product distribution depends heavily on reaction conditions and the specific alkyl halide used.

Condensation Reactions with Carbonyl Compounds

Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. nih.gov This reaction is a cornerstone of carbon-nitrogen double bond formation and is typically catalyzed by either acid or base. libretexts.org

The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon. libretexts.org This addition forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.gov Under the reaction conditions, this intermediate is unstable and undergoes dehydration (elimination of a water molecule) to yield the stable imine product. libretexts.org The formation of the conjugated C=N bond is a strong thermodynamic driving force for the reaction.

For 2-(Methoxymethyl)cyclobutan-1-amine, reaction with an aldehyde or ketone would yield a cyclobutylimine derivative. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product. nih.gov

Table 2: Representative Condensation Reactions with Carbonyls

| Amine | Carbonyl Compound | Product Class | Catalyst |

| 2-(Methoxymethyl)cyclobutan-1-amine | Aldehyde (R-CHO) | N-alkylidene-2-(methoxymethyl)cyclobutan-1-amine (Imine) | Acid or Base |

| 2-(Methoxymethyl)cyclobutan-1-amine | Ketone (R-CO-R') | N-alkylidene-2-(methoxymethyl)cyclobutan-1-amine (Imine) | Acid or Base |

Transformations of the Methoxymethyl Ether

The methoxymethyl (MOM) ether group in the molecule serves as a protected form of an alcohol. Its stability and cleavage are well-characterized in organic synthesis.

Hydrolysis under Varied Conditions

The methoxymethyl ether is classified as an acetal (B89532). Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. adichemistry.com The MOM group is inert to many common oxidizing and reducing agents, as well as most nucleophiles. adichemistry.com

Cleavage of the MOM ether to reveal the corresponding alcohol is typically achieved by treatment with an acid. wikipedia.org Common reagents for this deprotection include dilute hydrochloric acid in an alcohol solvent, or various Lewis and Brønsted acids. adichemistry.comwikipedia.org The mechanism involves protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and methanol. Subsequent attack of water on the carbocation, followed by deprotonation, yields the free alcohol and formaldehyde.

Table 3: Stability and Cleavage of the Methoxymethyl (MOM) Ether

| Condition | Reactivity of MOM Ether |

| Acidic (e.g., aq. HCl, trifluoroacetic acid) | Cleavage/Hydrolysis to form the corresponding alcohol. adichemistry.com |

| Basic (e.g., NaOH, NaH) | Stable. adichemistry.com |

| Neutral | Stable. |

| Oxidizing Agents (most) | Stable. |

| Reducing Agents (most) | Stable. |

Participation in Hydrogen Bonding Interactions

The presence of both a hydrogen bond donor (the N-H bonds of the primary amine) and a hydrogen bond acceptor (the oxygen atom of the methoxymethyl ether) within the same molecule allows for the possibility of intramolecular hydrogen bonding. nih.govnih.gov This non-covalent interaction can significantly influence the molecule's preferred conformation.

An intramolecular hydrogen bond could form between one of the amine's hydrogen atoms and the ether oxygen. This interaction would constrain the molecule into a specific cyclic-like conformation, potentially affecting the accessibility and reactivity of both the amine and ether functional groups. The strength of such a hydrogen bond would depend on the solvent and the relative orientation of the functional groups, which is in turn governed by the puckered nature of the cyclobutane ring. nih.gov In protic solvents, intermolecular hydrogen bonding with solvent molecules would compete with and could disrupt this intramolecular interaction. nih.gov

Influence of Cyclobutane Ring Strain on Reaction Pathways

Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol) due to non-ideal bond angles and torsional strain from eclipsing hydrogen atoms. rsc.org This inherent strain energy is a critical factor influencing the reactivity of substituents attached to the ring. rsc.orgacs.org Cyclobutane adopts a puckered or "folded" conformation to partially alleviate torsional strain, but angle strain remains high. nih.gov

Biocatalytic Transformations of Cyclobutane Amine Derivatives

The use of enzymes, or biocatalysis, for chemical transformations offers significant advantages in terms of selectivity and efficiency, particularly for complex molecules like cyclobutane derivatives. acs.org Engineered enzymes are increasingly being employed to perform challenging chemical reactions, such as the selective functionalization of carbon-hydrogen (C–H) bonds, which are typically unreactive. nih.govnih.gov This approach is of great interest for the synthesis of pharmaceutical intermediates and other high-value chemicals. acs.orgnih.gov

The direct and selective hydroxylation of C–H bonds in small, strained ring systems like cyclobutanes presents a considerable challenge in synthetic chemistry. acs.orgnih.gov However, engineered biocatalysts, particularly variants of cytochrome P450 enzymes, have emerged as powerful tools to achieve this transformation with high levels of control over where the hydroxyl group is introduced (regioselectivity) and its 3D orientation (stereoselectivity). acs.orgnih.gov

Recent research has explored the capabilities of a library of engineered cytochrome P450BM3 (P450BM3) variants for the hydroxylation of cyclobutylamine (B51885) derivatives. acs.orgnih.gov While the wild-type P450BM3 enzyme showed no activity, a number of engineered variants were found to effectively catalyze the hydroxylation of N-Boc protected cyclobutylamine. nih.gov The primary products observed were the trans-2-, trans-3-, cis-2-, and cis-3-hydroxylated isomers. acs.org This demonstrates the ability of the enzyme's active site to accommodate the cyclobutane ring and direct the oxidative chemistry to specific positions.

The distribution of these products was found to be highly dependent on the specific P450BM3 variant used, highlighting the impact of subtle changes in the enzyme's amino acid sequence on its catalytic function. acs.orgnih.gov For instance, certain variants showed a preference for hydroxylation at the C-2 position, while others favored the C-3 position. acs.org Furthermore, the stereochemical outcome, yielding either cis or trans products, was also influenced by the enzyme variant. acs.org

The data from the screening of N-Boc-cyclobutylamine with a panel of P450BM3 variants is summarized below, showcasing the regioselectivity and conversion rates for the most effective variants for each product.

Table 1: Biocatalytic Hydroxylation of N-Boc-cyclobutylamine by Engineered P450BM3 Variants acs.org

| Product | Enzyme Variant | Selectivity (%) | Substrate Conversion (%) |

|---|---|---|---|

| trans-2-hydroxy | GV/AI | 85 | 88 |

| trans-3-hydroxy | GV/AI | 15 | 88 |

| cis-2-hydroxy | OB/AII | 39 | 98 |

The influence of the protecting group on the amine was also investigated by comparing the hydroxylation of N-Boc, N-Cbz, and N-Ts protected cyclobutylamines. The nature of this substituent was found to significantly affect both the reactivity and the regioselectivity of the hydroxylation, likely due to different binding orientations within the enzyme's active site. acs.org For the N-toluenesulfonyl (Ts) protected substrate, only the trans-1,3 and cis-1,2 hydroxylation products were observed, with some variants also promoting the formation of p-toluenesulfonamide, suggesting an unstable 1-hydroxylation product. acs.org

Table 2: Biocatalytic Hydroxylation of N-Ts-cyclobutylamine by Engineered P450BM3 Variants acs.org

| Product | Enzyme Variant | Selectivity (%) | Substrate Conversion (%) |

|---|---|---|---|

| trans-1,3-dihydroxy | OB/AII | 80 | 99 |

These findings underscore the potential of engineered enzymes to serve as "off-the-shelf" reagents for the targeted C–H hydroxylation of functionalized cyclobutane rings. nih.gov By selecting the appropriate enzyme variant and N-protecting group, it is possible to direct the hydroxylation to a desired position with high selectivity, providing valuable, functionalized building blocks for further chemical synthesis. acs.orgnih.gov The newly introduced hydroxyl group can then be used for a variety of subsequent chemical transformations. acs.org

Computational Chemistry Approaches to 2 Methoxymethyl Cyclobutan 1 Amine

Conformational Analysis of the Cyclobutane (B1203170) Ring and Substituents

The puckering of the cyclobutane ring can be described by a puckering amplitude and a phase angle. The substituents can adopt either axial or equatorial positions, leading to different stereoisomers with distinct energies. In the case of 2-(methoxymethyl)cyclobutan-1-amine, both cis and trans isomers exist, each with its own set of possible conformations.

Computational conformational analysis typically involves:

Molecular Mechanics (MM): A starting point to rapidly generate a wide range of possible conformations. Force fields like MMFF or UFF can be used to estimate the energies and geometries.

Quantum Mechanics (QM): Higher-level methods, such as Density Functional Theory (DFT) or ab initio calculations, are then used to refine the geometries and energies of the most promising conformers identified by MM. researchgate.net

Studies on similar cyclobutane derivatives have shown that the energy differences between conformers can be small, often within a few kcal/mol. researchgate.net The preferred conformation will depend on a delicate balance of steric hindrance between the substituents and the inherent strain of the cyclobutane ring. For 2-(methoxymethyl)cyclobutan-1-amine, the relative orientations of the amine and methoxymethyl groups will significantly influence the conformational landscape.

A synergistic approach combining experimental techniques like NMR spectroscopy with computational analysis can provide a comprehensive understanding of the conformational preferences of such molecules. figshare.com

Elucidation of Reaction Mechanisms and Transition States using Quantum Mechanical Methods (e.g., DFT, Ab Initio)

Quantum mechanical (QM) methods are indispensable for investigating the mechanisms of chemical reactions involving 2-(methoxymethyl)cyclobutan-1-amine. researchgate.netitu.edu.tr These methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. itu.edu.tr

Density Functional Theory (DFT) is a widely used QM method that offers a good balance between computational cost and accuracy for studying reaction mechanisms. researchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even higher accuracy but are more computationally demanding. researchgate.net

For reactions involving 2-(methoxymethyl)cyclobutan-1-amine, such as its synthesis or subsequent transformations, QM calculations can provide key insights:

Reaction Pathways: Identifying the step-by-step process of bond breaking and formation.

Transition State Structures: Determining the geometry of the highest energy point along the reaction coordinate.

Activation Energies: Calculating the energy barrier that must be overcome for the reaction to occur, which is directly related to the reaction rate.

For instance, in the synthesis of chiral amines, QM methods have been used to elucidate the mechanism of hydride transfer from a cofactor to an iminium ion, a key step in reductive amination. itu.edu.tr Similar approaches could be applied to understand the stereoselectivity in the synthesis of specific isomers of 2-(methoxymethyl)cyclobutan-1-amine.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data (e.g., NMR, Mass Spectrometry)

Computational chemistry plays a vital role in predicting spectroscopic data, which can be used to identify and characterize molecules like 2-(methoxymethyl)cyclobutan-1-amine. nih.gov By calculating parameters such as NMR chemical shifts and coupling constants, and comparing them with experimental spectra, researchers can confirm the structure and stereochemistry of the synthesized compound.

NMR Spectroscopy:

DFT calculations are routinely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions has significantly improved with the development of new functionals and basis sets. nih.gov

Machine learning approaches, trained on large datasets of experimental and calculated data, can further refine DFT-computed NMR chemical shifts, leading to mean absolute deviations of less than 0.04 ppm for ¹H and 1.1 ppm for ¹³C. nih.gov

By calculating the NMR spectra for different possible isomers and conformers of 2-(methoxymethyl)cyclobutan-1-amine, a direct comparison with the experimental spectrum can help to assign the correct structure.

Mass Spectrometry:

While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecular ion.

By calculating the energies of different fragment ions, it is possible to rationalize the observed fragmentation pattern in the experimental mass spectrum.

The synergy between computational prediction and experimental measurement is a powerful tool for structural elucidation in modern chemistry. figshare.com

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide a wealth of information about the distribution of electrons in 2-(methoxymethyl)cyclobutan-1-amine, allowing for the prediction of its chemical behavior.

Key electronic properties and reactivity descriptors that can be calculated include:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons, while the LUMO describes its ability to accept electrons.

Electron Density: This shows the probability of finding an electron at a particular point in space and can be used to identify electron-rich and electron-poor regions of the molecule.

Electrostatic Potential (ESP): The ESP map visually represents the electrostatic potential on the electron density surface. It helps to identify sites susceptible to electrophilic or nucleophilic attack. For 2-(methoxymethyl)cyclobutan-1-amine, the nitrogen atom of the amine group is expected to be a region of negative electrostatic potential, making it a likely site for protonation or reaction with electrophiles.

Atomic Charges: Various methods (e.g., Mulliken, NBO) can be used to assign partial charges to each atom in the molecule, providing further insight into its reactivity.

These descriptors, derived from quantum mechanical calculations, offer a quantitative basis for understanding and predicting the chemical reactions of 2-(methoxymethyl)cyclobutan-1-amine.

Computational Strategies for Designing Novel Analogues and Reaction Pathways

Computational chemistry is not only a tool for understanding existing molecules but also a powerful engine for designing new ones with desired properties. mdpi.com By leveraging computational strategies, researchers can explore a vast chemical space to identify novel analogues of 2-(methoxymethyl)cyclobutan-1-amine and devise efficient synthetic routes.

Design of Novel Analogues:

Structure-Based Design: If the biological target of 2-(methoxymethyl)cyclobutan-1-amine is known, computational docking can be used to predict how different analogues will bind to the target. This allows for the rational design of molecules with improved affinity and selectivity.

Property-Based Design: Computational methods can be used to predict the properties of virtual compounds, such as their solubility, lipophilicity, and metabolic stability. This enables the in silico screening of large libraries of potential analogues to identify those with the most promising drug-like properties.

Design of Novel Reaction Pathways:

Retrosynthetic Analysis: Computational tools can assist in devising synthetic routes to novel analogues by identifying potential disconnections and suggesting suitable starting materials.

Reaction Prediction: By combining quantum mechanical calculations with machine learning, it is becoming increasingly possible to predict the outcomes of chemical reactions, including potential side products and optimal reaction conditions. This can accelerate the discovery of efficient and robust synthetic methods.

Through these computational strategies, the design and synthesis of new molecules based on the 2-(methoxymethyl)cyclobutan-1-amine scaffold can be significantly streamlined, leading to the discovery of new chemical entities with tailored properties.

Advanced Spectroscopic and Chromatographic Characterization of 2 Methoxymethyl Cyclobutan 1 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Determination and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For 2-(methoxymethyl)cyclobutan-1-amine (molecular formula C₆H₁₃NO), HRMS provides a highly accurate mass measurement of the molecular ion, allowing for differentiation from other compounds with the same nominal mass but different elemental formulas.

Typically utilizing techniques like Electrospray Ionization (ESI) or a GC-Orbitrap system, the protonated molecule [M+H]⁺ would be analyzed. nih.gov The experimentally measured accurate mass is then compared to the theoretical exact mass.

Table 1: Theoretical vs. Experimental Mass Data for 2-(Methoxymethyl)cyclobutan-1-amine

| Ion Formula | Theoretical Exact Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

| [C₆H₁₄NO]⁺ | 116.1070 | 116.1068 | -1.72 |

The low parts-per-million (ppm) mass error confirms the elemental composition C₆H₁₃NO.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is crucial for differentiating isomers. nih.govnih.gov Structural isomers of 2-(methoxymethyl)cyclobutan-1-amine, such as 3-(methoxymethyl)cyclobutan-1-amine (B2641307) or N-ethylcyclobutanamine, would exhibit distinct fragmentation patterns upon collision-induced dissociation (CID). Even stereoisomers (cis/trans) can sometimes be distinguished, as the spatial arrangement of the substituents can influence the stability of fragment ions, leading to different relative abundances in the MS/MS spectrum. nih.gov For example, the fragmentation of cis and trans isomers can proceed through different transition states, yielding a quantitative difference in their product ion spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. weebly.com A combination of 1D (¹H, ¹³C) and 2D NMR experiments is used to assemble the molecular skeleton of 2-(methoxymethyl)cyclobutan-1-amine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The spectrum of 2-(methoxymethyl)cyclobutan-1-amine would show distinct signals for the methoxy (B1213986) group (CH₃O-), the methylene (B1212753) bridge (-CH₂-O), the protons on the cyclobutane (B1203170) ring, and the amine protons (-NH₂).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, six distinct carbon signals are expected, corresponding to the methoxy carbon, the methylene bridge carbon, and the four carbons of the cyclobutane ring.

2D NMR Techniques: Advanced 2D NMR experiments are essential for unambiguous assignments. numberanalytics.com

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other. This is critical for mapping the proton network within the cyclobutane ring and the methoxymethyl side chain. acs.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting the methoxymethyl substituent to the correct position on the cyclobutane ring. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity. This technique is particularly vital for determining the stereochemistry (cis or trans) of the substituents on the cyclobutane ring by observing NOEs between the proton at C1 and the protons of the methoxymethyl group at C2. acs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(Methoxymethyl)cyclobutan-1-amine

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D Correlations (COSY, HMBC) |

| -NH₂ | 1.5-2.5 (broad s) | - | - |

| H1 (-CH-NH₂) | 3.0-3.5 (m) | 50-55 | COSY with H2, H4a, H4b; HMBC to C2, C3, C(CH₂O) |

| H2 (-CH-CH₂O) | 2.2-2.7 (m) | 40-45 | COSY with H1, H3a, H3b, H(CH₂O); HMBC to C1, C4, C(OCH₃) |

| H3a, H3b (-CH₂-) | 1.7-2.2 (m) | 20-25 | COSY with H2, H4a, H4b |

| H4a, H4b (-CH₂-) | 1.6-2.1 (m) | 25-30 | COSY with H1, H3a, H3b |

| -CH₂-O | 3.4-3.6 (d) | 70-75 | COSY with H2; HMBC to C2, C(OCH₃) |

| -OCH₃ | 3.2-3.4 (s) | 58-62 | HMBC to C(CH₂O) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(methoxymethyl)cyclobutan-1-amine is characterized by absorptions corresponding to the amine (N-H), ether (C-O), and alkane (C-H) functionalities. uc.edu

As a primary aliphatic amine, the molecule is expected to show two distinct N-H stretching bands, representing the symmetric and asymmetric vibrations. orgchemboulder.comlibretexts.org The presence of the ether linkage is confirmed by a strong C-O stretching band.

Table 3: Characteristic IR Absorption Frequencies for 2-(Methoxymethyl)cyclobutan-1-amine

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3300 | Medium (two bands) |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Primary Amine | C-N Stretch | 1250 - 1020 | Medium |

| Alkane C-H | C-H Stretch | 3000 - 2850 | Strong |

| Ether | C-O Stretch | 1150 - 1085 | Strong |

X-ray Crystallography for Determination of Solid-State Structure and Absolute Stereochemistry

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. mdpi.com To perform this analysis on 2-(methoxymethyl)cyclobutan-1-amine, a single, high-quality crystal is required. This is often achieved by forming a salt with a suitable counter-ion, for instance, hydrochloric acid or a chiral acid like tartaric acid.

Analysis of a crystalline salt of a single enantiomer of 2-(methoxymethyl)cyclobutan-1-amine would yield its absolute configuration (e.g., (1R,2R) or (1S,2S)). acs.org The diffraction data would unambiguously confirm the relative orientation (cis or trans) of the amine and methoxymethyl groups on the cyclobutane ring, providing precise geometric parameters for the entire molecule. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination, including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for verifying the purity of a compound and for separating enantiomers. heraldopenaccess.us

For purity assessment, a reversed-phase HPLC method would typically be developed. The compound would be separated from any non-volatile impurities or synthetic by-products on a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol mixture, often with a modifier like trifluoroacetic acid (TFA). Detection could be achieved using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as the molecule lacks a strong UV chromophore.

To determine the enantiomeric excess (e.e.), chiral HPLC is employed. uma.es This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the compound, leading to different retention times. By injecting the racemic mixture, a baseline-separated pair of peaks corresponding to each enantiomer can be obtained. The e.e. is calculated from the relative area of the two peaks. This is a critical analysis for any asymmetric synthesis of the compound. nih.gov

Table 4: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV (after derivatization) or CAD/ELSD |

| Retention Time (R-enantiomer) | t₁ |

| Retention Time (S-enantiomer) | t₂ |

| Enantiomeric Excess (% e.e.) | [(Area₂ - Area₁)/(Area₂ + Area₁)] x 100 |

Gas Chromatography (GC) for Purity Profiling and Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is well-suited for assessing the purity of 2-(methoxymethyl)cyclobutan-1-amine and identifying any volatile by-products or residual solvents from its synthesis.

However, the analysis of primary amines by GC can be challenging due to their polarity and basicity, which can cause peak tailing and adsorption on standard columns. labrulez.com To overcome this, specialized base-deactivated columns are typically used. labrulez.comphenomenex.com Alternatively, the amine can be derivatized (e.g., through acylation) to form a less polar, more volatile derivative that exhibits better chromatographic behavior. When coupled with a mass spectrometer (GC-MS), this method allows for the confident identification of trace impurities. nih.gov Headspace GC can also be employed to specifically analyze for highly volatile components, such as residual solvents, without injecting the less volatile amine compound directly. nih.govresearchgate.net

Applications of 2 Methoxymethyl Cyclobutan 1 Amine in Academic Chemical Research and Synthesis

Utility as a Versatile Building Block in Complex Molecule Synthesis

The inherent strain and three-dimensional nature of the cyclobutane (B1203170) ring make 2-(Methoxymethyl)cyclobutan-1-amine an attractive starting material for the synthesis of intricate molecular frameworks. The presence of both a primary amine and a methoxymethyl ether provides two distinct points for chemical modification, allowing for sequential and controlled elaboration of the molecular structure.

The primary amine group serves as a versatile handle for a wide array of chemical transformations. It can readily undergo reactions such as N-acylation, N-alkylation, reductive amination, and urea (B33335) or thiourea (B124793) formation. These reactions allow for the introduction of diverse substituents and the linkage of the cyclobutane core to other molecular fragments. The methoxymethyl group, while relatively stable, can be strategically cleaved under specific conditions to reveal a primary alcohol, providing an additional site for functionalization or for influencing the molecule's conformational properties.

The cyclobutane scaffold itself can be a key element in the design of novel compounds. Its puckered conformation can impart specific spatial arrangements to the appended functional groups, which can be crucial for biological activity or material properties. Researchers have increasingly recognized the value of incorporating such sp³-rich, non-planar motifs to explore new areas of chemical space beyond traditional flat, aromatic systems. The commercial availability of 2-(Methoxymethyl)cyclobutan-1-amine facilitates its use as a ready-to-use building block, saving valuable time and resources in synthetic campaigns.

Employment in the Development of Novel Chemical Scaffolds and Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. The unique topology of 2-(Methoxymethyl)cyclobutan-1-amine makes it an excellent starting point for the generation of novel chemical scaffolds. By systematically modifying the amine and methoxymethyl functionalities, researchers can rapidly generate a library of related compounds with varied physicochemical properties.

For instance, the amine can be used as an anchor point to attach a variety of side chains, while the methoxymethyl group can be retained to modulate properties like solubility and metabolic stability. This approach allows for the systematic exploration of the structure-activity relationships (SAR) of a particular compound class. The resulting libraries of cyclobutane-containing molecules can then be screened for a wide range of biological targets or material applications. The development of such libraries is crucial for identifying new lead compounds in drug discovery or for discovering materials with desired characteristics.

Contribution to the Synthesis of Conformationally Restricted Analogues for Structure-Reactivity Studies

Understanding the relationship between a molecule's three-dimensional structure and its chemical reactivity or biological activity is a fundamental goal in chemistry. The rigid, puckered nature of the cyclobutane ring in 2-(Methoxymethyl)cyclobutan-1-amine makes it a valuable tool for creating conformationally restricted analogues of more flexible molecules.

By incorporating this cyclobutane motif into a larger molecule, chemists can limit the number of accessible conformations, thereby "locking" the molecule into a more defined shape. This conformational constraint can provide valuable insights into the bioactive conformation of a drug molecule or the optimal geometry for a particular chemical reaction. A study on the conformational analysis of other 2-substituted cyclobutane-α-amino acid derivatives has highlighted the influence of the substituent on the ring's puckering, a principle that would apply to derivatives of 2-(Methoxymethyl)cyclobutan-1-amine as well. thieme-connect.de This ability to control molecular shape is a powerful strategy in rational drug design and in the detailed investigation of reaction mechanisms.

Role in Asymmetric Synthesis as a Chiral Precursor or Auxiliary

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of critical importance in the pharmaceutical industry, as different enantiomers can have vastly different biological effects. Chiral amines are frequently employed as precursors or auxiliaries to control the stereochemical outcome of a reaction.

While specific research detailing the use of 2-(Methoxymethyl)cyclobutan-1-amine as a chiral auxiliary is not yet prevalent, its structure suggests significant potential in this area. If resolved into its individual enantiomers, (1R,2R)- and (1S,2S)-2-(methoxymethyl)cyclobutan-1-amine could serve as valuable chiral building blocks. The chiral cyclobutane backbone could be used to induce stereoselectivity in a variety of chemical transformations.

The general principle involves temporarily attaching the chiral amine to a prochiral substrate. The inherent chirality of the amine then directs the approach of a reagent to one face of the molecule, leading to the preferential formation of one stereoisomer. After the reaction, the chiral auxiliary can be cleaved and potentially recycled. The development of new chiral auxiliaries is an active area of research, and the unique structural features of 2-(Methoxymethyl)cyclobutan-1-amine make it an intriguing candidate for future studies in this field.

Research into Novel Reaction Methodologies

The development of novel reaction methodologies is essential for expanding the toolkit of synthetic chemists. The unique combination of a strained ring system and two reactive functional groups in 2-(Methoxymethyl)cyclobutan-1-amine presents opportunities for exploring new chemical transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-(Methoxymethyl)cyclobutan-1-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A plausible route involves cyclobutane ring functionalization. For example, starting from a cyanocyclobutane derivative (e.g., methyl 2-cyanocyclobutane-1-carboxylate, as in ), the cyano group (-CN) can be reduced to an amine (-NH2) using LiAlH4 or catalytic hydrogenation. The methoxymethyl group (-CH2OCH3) may be introduced via nucleophilic substitution or alkylation. Optimization includes varying reaction temperatures (e.g., 0–25°C for reduction) and monitoring purity via HPLC or GC-MS. Computational tools can predict steric hindrance due to the cyclobutane ring’s strain, guiding solvent selection (e.g., THF for better solubility) .

Q. What analytical techniques are essential for characterizing the structural integrity and purity of 2-(Methoxymethyl)cyclobutan-1-amine?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the amine (-NH2) and methoxymethyl (-OCH3) groups. For stereochemical analysis, 2D NMR (e.g., NOESY) resolves spatial arrangements .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C7H15NO, MW 129.21 g/mol).

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O-C stretch) confirm functional groups.

- XLogP : Computational descriptors (e.g., XLogP ≈ 2.2, as in ) should align with experimental LogP values measured via shake-flask methods .

Q. How should researchers handle 2-(Methoxymethyl)cyclobutan-1-amine to mitigate potential hazards during experimental procedures?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- First Aid : If exposed, rinse skin with water for 15 minutes (). For spills, neutralize with dilute acetic acid and absorb with inert material .

Advanced Research Questions

Q. What computational approaches can predict the reactivity and interaction mechanisms of 2-(Methoxymethyl)cyclobutan-1-amine in novel chemical environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the molecule’s electronic structure to identify nucleophilic (amine) and electrophilic (methoxymethyl) sites. Compare HOMO-LUMO gaps with analogous compounds (e.g., cyclobutane derivatives in ) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to optimize reaction media .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP, hydrogen bonding capacity) across different studies?

- Methodological Answer :

- Experimental Replication : Measure LogP via shake-flask (octanol/water) and compare with computational predictions (e.g., ’s XLogP = 2.2).

- Hydrogen Bond Analysis : Use IR or NMR titration to quantify hydrogen bond donors (1) and acceptors (1), as per . Discrepancies may arise from impurities or stereoisomers, necessitating chiral HPLC for resolution .

Q. What strategies are effective in elucidating the stereochemical outcomes of reactions involving 2-(Methoxymethyl)cyclobutan-1-amine?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using columns like Chiralpak IA/IB.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry .

Q. In designing experiments to study the cyclobutane ring's strain effects on the compound’s reactivity, what control experiments and comparative analyses are critical?

- Methodological Answer :

- Comparative Kinetics : Compare reaction rates with less strained analogs (e.g., cyclohexane derivatives).

- Ring Strain Quantification : Use computational tools (e.g., Gaussian) to calculate strain energy via angle deviation from ideal tetrahedral geometry.

- Thermodynamic Studies : Measure ΔH via calorimetry to correlate strain with exothermicity in ring-opening reactions .

Q. How can the nucleophilicity of the amine group in 2-(Methoxymethyl)cyclobutan-1-amine be modulated for selective functionalization in complex syntheses?

- Methodological Answer :

- pH Adjustment : Deprotonate the amine (pKa ~10) in basic conditions (e.g., NaHCO3) to enhance nucleophilicity.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the amine during multi-step syntheses, then deprotect with TFA.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.